molecular formula C9H14ClNO2 B193608 3-O-Methyldopamine hydrochloride CAS No. 1477-68-5

3-O-Methyldopamine hydrochloride

Cat. No. B193608
CAS RN: 1477-68-5
M. Wt: 203.66 g/mol
InChI Key: AWRIOTVUTPLWLF-UHFFFAOYSA-N
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Description

3-O-Methyldopamine hydrochloride, also known as 3-Methoxy Tyramine HCl, is a compound with the molecular formula C9H13NO2.ClH and a molecular weight of 203.67 . It is a major metabolite of Dopamine .


Synthesis Analysis

The synthesis of 3-O-Methyldopamine hydrochloride involves the use of ethyl acetate, concentrated hydrochloric acid, and activated zinc dust . The reaction is carried out at 70°C with vigorous stirring. After the reaction is complete, the mixture is cooled to room temperature, filtered to remove excess zinc, and the filtrate is collected and concentrated to give an oil. This oil is then added to a 4M/L hydrochloric acid-methanol solution, shaken, and frozen to -20°C for 2 hours. The precipitated solid is then filtered to give 3-O-Methyldopamine hydrochloride .


Molecular Structure Analysis

The molecular structure of 3-O-Methyldopamine hydrochloride is represented by the formula C9H13NO2.ClH .


Physical And Chemical Properties Analysis

3-O-Methyldopamine hydrochloride appears as a light beige crystalline solid . It has a molecular weight of 203.67 .

Scientific Research Applications

1. Diagnostic and Analytical Applications

  • Radioimmunoassay for 3-O-Methyldopamine : Faraj et al. (1977) developed a specific radioimmunoassay for 3-O-methyldopamine (MD) in urine and plasma, which can detect as little as 0.5 ng of MD. This assay provided insights into the endogenous levels of MD in children and adults, and it was noted that levels of MD increased significantly in children with neuroblastoma (Faraj et al., 1977).

  • Ion-exchange Chromatography and Fluorimetric Assay : Dalmaz and Peyrin (1976) explored a technique for the selective extraction and estimation of 3-O-methyldopamine using ion-exchange chromatography and specific fluorimetric methods. This method provided vital information on the prognosis of adrenergic tumors in pathological urines (Dalmaz & Peyrin, 1976).

2. Metabolic Studies and Disease Diagnosis

  • Identification of Metabolites : Midha et al. (1977) identified 3-O-methyl-alpha-methyldopamine as a urinary metabolite in dog and monkey after exposure to certain substances, indicating its importance in studying metabolic pathways (Midha et al., 1977).

  • Study of Bioequivalence : Martins et al. (2014) developed a methodology based on HPLC/MS/MS for determining 3-O-methyldopa in human plasma. This was applied in bioequivalence studies of levodopa formulations, demonstrating its utility in pharmacokinetic research (Martins et al., 2014).

3. Neuropharmacology and Neuroscience Research

  • Study on Dopaminergic Neurons : Asanuma and Miyazaki (2016) investigated the effects of 3-O-methyldopa on the uptake, metabolism, and neuroprotective effects of L-DOPA in striatal astrocytes. Their findings suggest that 3-O-methyldopa inhibits astrocyte-mediated dopaminergic neuroprotective effects of L-DOPA (Asanuma & Miyazaki, 2016).

  • Effects on Locomotor Activity : Onzawa et al. (2012) studied the effects of 3-O-methyldopa on locomotor activity and dopamine turnover in rats. They found that 3-O-methyldopa decreased locomotor activity and affected dopamine neuron systems, providing insights into its impact on Parkinson's disease patients undergoing L-DOPA therapy (Onzawa et al., 2012).

Safety And Hazards

3-O-Methyldopamine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(2-aminoethyl)-2-methoxyphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRIOTVUTPLWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

554-52-9 (Parent)
Record name 3-O-Methyldopamine hydrochloride
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DSSTOX Substance ID

DTXSID40163784
Record name 3-O-Methyldopamine hydrochloride
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Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57264278
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-O-Methyldopamine hydrochloride

CAS RN

1477-68-5
Record name 3-O-Methyldopamine hydrochloride
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Record name 3-O-Methyldopamine hydrochloride
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Record name 3-O-Methyldopamine hydrochloride
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Record name 5-(2-aminoethyl)guaiacol hydrochloride
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Record name 3-O-METHYLDOPAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
S Cho, Y Kim, MO Cruz, EM Park, CK Chu, GY Song… - Glia, 2001 - Wiley Online Library
Excessive proinflammatory cytokine and NO production by activated microglia play a role in neurodegenerative disorders. To investigate whether the neuroprotectant N‐acetyl‐O‐…
Number of citations: 46 onlinelibrary.wiley.com
JW Seo, E Srisook, HJ Son, O Hwang, YN Cha… - Bioorganic & medicinal …, 2005 - Elsevier
… First, to generate various alkyl-amino derivatives of NAMDA (Method A), a large amount of 3-O-methyldopamine hydrochloride (4) was required as a key intermediate of NAMDA …
Number of citations: 14 www.sciencedirect.com
T Kudanga, EN Prasetyo, J Sipilä, GS Nyanhongo… - Lenzinger …, 2009 - academia.edu
Laccase-mediated grafting of functional molecules presents an eco-friendly approach to functionalise lignocellulose materials. In this study functional molecules in the form of reactive …
Number of citations: 6 www.academia.edu
S Cho, BT Volpe, Y Bae, O Hwang, HJ Choi… - Journal of …, 1999 - Soc Neuroscience
The generation of nitric oxide (NO) aggravates neuronal injury. (6R)-5,6,7,8-Tetrahydro-l-biopterin (BH 4 ) is an essential cofactor in the synthesis of NO by nitric oxide synthase (NOS). …
Number of citations: 64 www.jneurosci.org
AJ Rivett, JA Roth - Biochemistry, 1982 - ACS Publications
A. Jennifer Rivett* and Jerome A. Roth abstract: Km values for dopamine and S-adenosylmethionine (AdoMet) of human brain membrane-bound catechol O-methyltransferase are 3.3 µ …
Number of citations: 106 pubs.acs.org
Y Li, J Liu, M Liu, F Yu, L Zhang, H Tang, BC Ye… - Electrochemistry …, 2016 - Elsevier
… 3-O-methyldopamine hydrochloride and caffeic acid were obtained from Adamas Reagent Co. Ltd. All the reagents are of analytical grade and the solutions were prepared with double …
Number of citations: 69 www.sciencedirect.com
H Zhao, S Hussain, X Liu, S Li, F Lv… - … –A European Journal, 2019 - Wiley Online Library
… As shown in Figure 2 a, two cis-diols, including achiral dopamine (DA) and chiral d-glucose (d-Glu); two protected cis-diols, including 3-O-methyldopamine hydrochloride (3-OMT) and 2…
KT Kim, DS Koh, B Hille - The Journal of Neuroscience, 2000 - Soc Neuroscience
Carbon-fiber amperometry detects oxidizable molecules released by exocytosis. We extended this electrochemical technique to cells that do not normally secrete oxidizable transmitters…
Number of citations: 54 www.jneurosci.org
CSJ Walpole, R Wrigglesworth, S Bevan… - Journal of medicinal …, 1993 - ACS Publications
… lV-(Nonanoyloxy)succinimide20 (1.2 g, 4.7 mmol) was dissolved in dry EtOAc (10) mL and added, dropwise, to a solution of 3-O-methyldopamine hydrochloride (0.96 g, 4.7 mmol) and …
Number of citations: 149 pubs.acs.org
SA Zaidi - Sensors and Actuators B: Chemical, 2018 - Elsevier
Dopamine (DA) is a valuable neurotransmitter of enormous biological significance and it is widely distributed in the mammalian central nervous system (CNS). DA has been known to …
Number of citations: 60 www.sciencedirect.com

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